molecular formula C18H18N4O4S B2740477 4-(dimethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide CAS No. 899952-29-5

4-(dimethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide

Cat. No.: B2740477
CAS No.: 899952-29-5
M. Wt: 386.43
InChI Key: FVHRWCYQGLGWNC-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phthalazinone Scaffold: This involves the reaction of phthalic anhydride with hydrazine to form phthalazinone.

    Introduction of the Benzamide Moiety: The phthalazinone is then reacted with a benzoyl chloride derivative to introduce the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as poly(ADP-ribose) polymerase (PARP), which plays a role in DNA repair. By inhibiting PARP, this compound can induce cell death in cancer cells that rely on PARP for survival.

Comparison with Similar Compounds

Similar Compounds

    Olaparib: A well-known PARP inhibitor used in cancer therapy.

    Rucaparib: Another PARP inhibitor with similar applications.

    Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.

Uniqueness

4-(dimethylsulfamoyl)-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other PARP inhibitors. Its dimethylsulfamoyl group, in particular, contributes to its unique pharmacokinetic and pharmacodynamic properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-22(2)27(25,26)13-9-7-12(8-10-13)17(23)19-11-16-14-5-3-4-6-15(14)18(24)21-20-16/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRWCYQGLGWNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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